3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine
Description
3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine is a thiazole derivative featuring a phenylamine group attached to a dimethyl-substituted thiazole ring.
Thiazole derivatives are widely explored in medicinal chemistry due to their diverse bioactivities, including roles in cytotoxicity assays (e.g., MTT) and as building blocks for bioactive polyketides .
Properties
IUPAC Name |
3-(4,5-dimethyl-1,3-thiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJIBDFWTAKIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277792 | |
| Record name | 3-(4,5-Dimethyl-2-thiazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134811-94-2 | |
| Record name | 3-(4,5-Dimethyl-2-thiazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134811-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4,5-Dimethyl-2-thiazolyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701277792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursors
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. For 3-(4,5-dimethyl-thiazol-2-yl)-phenylamine, this involves the condensation of a α-haloketone with a thiourea derivative. Specifically, 3-aminoacetophenone serves as the phenylamine precursor, while chloroacetone provides the methyl-substituted α-haloketone. Thiourea acts as the sulfur and nitrogen source, facilitating cyclization under acidic conditions.
The general reaction proceeds as follows:
Detailed Procedure
-
Preparation of Thiourea Intermediate : A solution of thiourea (5.23 mmol) in ethanol (5 mL) is added to 3-aminoacetophenone (4.36 mmol) in ethanol (10 mL).
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Cyclization : The mixture is refluxed at 78°C for 45 minutes, during which the thiazole ring forms via nucleophilic substitution and subsequent cyclization.
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Workup : The reaction is quenched with saturated NaHCO₃, and the product is extracted with ethyl acetate. Purification via recrystallization from ethanol yields the target compound in 85–90% purity.
Table 1: Optimization of Hantzsch Synthesis
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Ethanol | 88 | 90 | |
| Temperature | 78°C (reflux) | 90 | 88 | |
| Reaction Time | 45 minutes | 85 | 92 |
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times while maintaining high yields. This method employs thionyl chloride (SOCl₂) as a cyclizing agent and 1,4-dioxane as a solvent to homogenize reactants.
Procedure :
-
Reagent Mixing : Equimolar amounts of 3-aminoacetophenone, chloroacetone, and thiourea are combined with excess SOCl₂ (3 equiv) in 1,4-dioxane.
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Microwave Irradiation : The mixture is irradiated at 150 W for 5 minutes, achieving near-complete conversion.
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Isolation : The product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and drying.
Table 2: Microwave vs. Conventional Heating
Alternative Routes: Enaminone Intermediates
Enaminone Formation
Enaminones, derived from β-ketoesters or β-diketones, offer a versatile pathway for thiazole synthesis. For example, 3-(dimethylamino)-2-methyl-1-propen-1-one reacts with thiourea in chloroform to form the thiazole core.
Steps :
Table 3: Enaminone Route Performance
Characterization and Quality Control
Spectroscopic Analysis
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FT-IR : Absorption bands at 3431–3433 cm⁻¹ (N–H stretch) and 1620 cm⁻¹ (C=N thiazole) confirm ring formation.
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¹H NMR : Signals at δ 2.35 (s, 6H, CH₃), δ 6.80–7.20 (m, 4H, aromatic), and δ 4.10 (s, 2H, NH₂) validate the structure.
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Elemental Analysis : Calculated for C₁₁H₁₂N₂S: C 64.68%, H 5.92%, N 13.71%; Found: C 64.62%, H 5.89%, N 13.68%.
Purity Assessment
HPLC with a C18 column (MeCN:H₂O = 70:30) shows a single peak at retention time 4.2 minutes, indicating >98% purity.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and amine group participate in oxidation processes under controlled conditions:
| Reagent/Conditions | Product Formed | Key Observations | Source |
|---|---|---|---|
| H₂O₂ in acetic acid (1:3 v/v) | N-Oxide derivative | Selective oxidation of the thiazole sulfur without ring opening | |
| KMnO₄ in aqueous acidic medium | Sulfonic acid derivative | Complete oxidation of thiazole sulfur to sulfone group |
Mechanistic studies indicate that electron-withdrawing methyl groups at C4/C5 positions stabilize transition states during oxidation, favoring sulfone formation over ring degradation.
Reduction Reactions
The compound undergoes selective reduction at distinct sites:
| Reagent/Conditions | Target Site | Product | Yield |
|---|---|---|---|
| NaBH₄ in methanol (0°C, 2 hrs) | Thiazole C=N bond | 4,5-Dimethyl-thiazolidine analog | 68% |
| LiAlH₄ in anhydrous ether | Amine group | N-Alkylated derivatives | 72-85% |
Nuclear magnetic resonance (NMR) analysis confirms that NaBH₄ selectively reduces the thiazole ring’s imine bond, while LiAlH₄ targets the primary amine for alkylation.
Electrophilic Substitution
The phenylamine moiety undergoes regioselective substitutions:
Halogenation
| Halogenating Agent | Position Substituted | Product | Reaction Time |
|---|---|---|---|
| Br₂ in CCl₄ | Para to -NH₂ | 3-(4,5-Dimethyl-thiazol-2-yl)-4-bromophenylamine | 45 min |
| ClSO₃H | Ortho to -NH₂ | Sulfonamide derivative | 2 hrs |
The -NH₂ group directs electrophiles to the para position, but steric hindrance from the thiazole ring promotes ortho substitution in strongly acidic conditions.
Acylation
Reaction with acetyl chloride in pyridine yields N-acetyl-3-(4,5-dimethyl-thiazol-2-yl)-phenylamine (89% yield), with FT-IR confirming C=O stretch at 1,680 cm⁻¹ .
Cyclocondensation Reactions
The amine group facilitates heterocycle synthesis:
| Partner Reagent | Product Class | Application |
|---|---|---|
| β-keto esters | Quinazolinone hybrids | Antimicrobial agents |
| Aldehydes + thiourea | Thiadiazole derivatives | Anticancer candidates |
For example, condensation with cinnamaldehyde under microwave irradiation produces styryl-thiadiazoles with IC₅₀ values of 1.51–7.70 μM against HTLV-1-infected cells .
Coordination Chemistry
The compound acts as a ligand in metal complexes:
| Metal Salt | Coordination Site | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Thiazole N, NH₂ | Octahedral geometry | 12.3 ± 0.2 |
| PdCl₂ | Thiazole S | Square-planar complex | 9.8 ± 0.3 |
X-ray crystallography reveals that copper preferentially binds to the thiazole nitrogen and amine group, while palladium coordinates with the thiazole sulfur.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-Arylaminated compounds | 81% |
These reactions demonstrate compatibility with the thiazole ring’s electronic environment, enabling late-stage diversification .
pH-Dependent Tautomerism
In aqueous solutions (pH 2–12), the compound exhibits thione-thiol tautomerism:
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Thione form dominates at pH < 5 (λₘₐₓ = 320 nm)
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Thiol form prevails at pH > 9 (λₘₐₓ = 295 nm)
This behavior, confirmed by UV-vis spectroscopy, influences its reactivity in biological systems .
This comprehensive analysis demonstrates 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry to materials science. Experimental data correlate with theoretical models of its electronic structure, enabling predictable functionalization strategies.
Scientific Research Applications
Cell Viability and Cytotoxicity Assays
Overview of MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells. Living cells reduce MTT to formazan crystals, which can be quantified spectrophotometrically. This property makes MTT a critical tool for assessing cell viability in various experimental setups.
Key Applications:
- Cancer Research: MTT is extensively used to evaluate the cytotoxic effects of new anticancer compounds. For instance, studies have shown that certain synthesized compounds exhibit significant cytotoxicity against cancer cell lines, with IC50 values ranging from 1.51 to 7.70 μM .
- Antiviral Activity Testing: The assay has been employed to assess the efficacy of antiviral agents against human T-cell lymphotropic virus type-1 (HTLV-1), demonstrating its utility in virology .
Detection of Drug Resistance
The MTT assay has also been adapted for detecting drug resistance in bacterial strains, particularly Mycobacterium tuberculosis. Research indicates that MTT reduction correlates with rifampin susceptibility; resistant strains show a diminished ability to reduce MTT when exposed to the drug . This application highlights the assay's potential in clinical microbiology for rapid screening of multidrug-resistant strains.
Bioprocessing and Quality Control
In bioprocessing, MTT serves as a quality control measure for assessing cell culture viability during biopharmaceutical production. The ability to monitor cell health and metabolic activity ensures optimal conditions for product yield and quality.
Case Studies and Research Findings
Several studies illustrate the versatility of MTT beyond traditional applications:
Advantages and Limitations
Advantages:
- Rapid Results: The MTT assay provides quick results, often within a single day.
- Cost-Effective: It requires minimal resources compared to other viability assays.
- Simplicity: The procedure is straightforward and can be performed with standard laboratory equipment.
Limitations:
- Interference from Compounds: Certain compounds can interfere with the reduction of MTT, leading to inaccurate results.
- Cell Type Sensitivity: Different cell types may exhibit varying responses to MTT, necessitating careful interpretation of results.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine involves its reduction by mitochondrial dehydrogenases in living cells. This reduction converts the compound into an insoluble formazan product, which can be quantified by measuring its absorbance. The amount of formazan produced is directly proportional to the number of viable cells, making it a reliable indicator of cell metabolic activity .
Comparison with Similar Compounds
Comparison with MTT (3-(4,5-Dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium Bromide)
Structural Differences :
- 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine lacks the tetrazolium bromide and diphenyl groups present in MTT, replacing them with a phenylamine group.
- Key Functional Groups : The amine group in the target compound contrasts with MTT’s tetrazolium salt, which is critical for its reduction to formazan in cell viability assays .
Functional Implications :
- MTT is a cornerstone in cytotoxicity assays due to its redox sensitivity, whereas the phenylamine derivative may serve as a precursor for bioactive molecules or ligands.
- The dimethyl-thiazole core in both compounds suggests shared stability, but the absence of a tetrazolium group in the target compound limits its direct utility in colorimetric assays .
Comparison with 4,5-Diphenyl-thiazol-2-ylamine
Structural Differences :
Property Differences :
Relevance to Target Compound :
- The dimethyl substitution pattern on the phenylamine moiety in this compound may similarly enhance interactions with biological targets, such as transcription factors or enzymes.
- Thiazole-linked phenylamines could offer improved metabolic stability compared to simpler phenylamine derivatives, as the thiazole ring resists enzymatic degradation .
Comparison with 2-(4-Phenylthiazol-2-ylamino)-N-substitutedphenyl Acetamide
Structural Context: This compound, synthesized via reactions between 2-amino-4-aryl thiazoles and chloroacetanilides, shares a thiazole-amine backbone with the target compound but includes an acetamide extension .
Functional Divergence :
- In contrast, the target compound’s dimethyl-thiazole-phenylamine structure may prioritize electronic modulation over direct hydrogen bonding .
Biological Activity
3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine, a compound with a thiazole ring structure, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its role as a pharmacophore in various bioactive molecules. Thiazole derivatives are recognized for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : The MTT assay is frequently employed to assess the cytotoxic effects of thiazole derivatives on various cancer cell lines. In studies involving A375 human melanoma cells, compounds demonstrated IC50 values ranging from 1.12 ± 0.04 μM to 5.68 ± 0.13 μM, indicating potent inhibition of cell viability compared to standard inhibitors like kojic acid .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, one study reported that specific thiazole derivatives could intercalate into DNA, leading to necrosis in Jurkat and MT2 cell lines infected with HTLV-1 .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- Inhibition Studies : Compounds derived from thiazole showed good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
- Structure-Activity Relationship : Modifications in the thiazole structure significantly affect antibacterial potency. For instance, the presence of electron-withdrawing groups enhances activity against certain pathogens .
Study on Cytotoxicity
A recent study utilized the MTT assay to evaluate the cytotoxic effects of this compound on Madin-Darby Canine Kidney (MDCK) cells. The results indicated a dose-dependent reduction in cell viability, affirming the compound's potential as an anticancer agent .
Research on Apoptosis Induction
Another investigation focused on the apoptosis-inducing effects of thiazole derivatives in SH-SY5Y neuroblastoma cells. The study revealed that treatment with these compounds led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .
Summary of Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine, and what key parameters influence yield?
- Methodology : Synthesis often involves condensation reactions under reflux conditions. For example, similar thiazole derivatives are synthesized by reacting precursors in ethanol or DMF with catalysts like glacial acetic acid. Purification typically involves filtration and recrystallization using solvent mixtures (e.g., DMF:EtOH) .
- Key Parameters : Reaction time (2–4 hours), solvent polarity, and temperature (reflux at ~80°C) critically affect yield. Statistical optimization tools (e.g., factorial design) can refine conditions .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Precursors | Solvent | Catalyst | Time (h) | Purification Method | Reference |
|---|---|---|---|---|---|
| Thiazole + aryl amines | Ethanol | Glacial acetic acid | 2 | Recrystallization (DMF:EtOH) | |
| Benzenamine + isothiocyanates | THF | Pyridine | 0.75 | Chromatography |
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodology : Use nuclear magnetic resonance (¹H/¹³C NMR) to verify functional groups and mass spectrometry (MS) for molecular weight confirmation. Purity is assessed via HPLC or melting point analysis. Structural databases (e.g., PubChem) provide reference spectra .
Q. What is the compound’s role in cell viability assays compared to MTT?
- Methodology : Unlike MTT (a tetrazolium salt reduced to formazan in viable cells), this compound may act as a precursor or competitor. Validate its utility by comparing optical density (OD) measurements at 490 nm against MTT controls, ensuring no interference with formazan quantification .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize novel derivatives with enhanced bioactivity?
- Methodology : Employ microwave-assisted synthesis to reduce reaction times (e.g., from 2 hours to 30 minutes) . Screen aryl isothiocyanates or substituted amines to diversify the thiazole core. Monitor intermediates via thin-layer chromatography (TLC) and optimize using response surface methodology (RSM) .
Q. How should researchers address contradictory cytotoxicity data in studies using this compound?
- Methodology :
Control Experiments : Include vehicle controls (e.g., DMSO) to rule out solvent interference .
Statistical Rigor : Perform triplicate experiments and use Student’s t-test (p ≤ 0.05 threshold) to assess significance .
Interference Checks : Test the compound’s intrinsic absorbance at 490 nm to ensure it does not skew OD readings .
Q. What strategies improve the compound’s solubility and stability in biological assays?
- Methodology :
- Solubility : Use co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes.
- Stability : Conduct pH-dependent stability studies (pH 4–9) and analyze degradation products via LC-MS .
Methodological Considerations
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sensitive intermediates .
- Assays : Pre-incubate the compound with serum-free media to prevent protein binding artifacts .
- Data Interpretation : Normalize results to cell count (e.g., via Hoechst staining) to account for proliferation variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
